molecular formula C19H19FN2O B14141230 rac Demethyl Citalopram-d3 CAS No. 1189490-71-8

rac Demethyl Citalopram-d3

Cat. No.: B14141230
CAS No.: 1189490-71-8
M. Wt: 313.4 g/mol
InChI Key: PTJADDMMFYXMMG-FIBGUPNXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Demethyl Citalopram-d3 involves the incorporation of deuterium into the Citalopram molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. it generally involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. The compound is typically produced in specialized laboratories equipped to handle deuterium-labeled compounds. The production process involves stringent quality control measures to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: rac Demethyl Citalopram-d3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

rac Demethyl Citalopram-d3 has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.

    Biology: Employed in studies involving serotonin transporters and their role in various biological processes.

    Medicine: Utilized in pharmacological research to understand the effects of selective serotonin reuptake inhibitors.

    Industry: Applied in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of rac Demethyl Citalopram-d3 involves the inhibition of the 5-hydroxytryptamine transporter (serotonin transporter). This inhibition increases the levels of serotonin in the synaptic cleft, leading to enhanced serotonergic neurotransmission. The compound may also act as a weak allosteric modulator of serotonin .

Comparison with Similar Compounds

Uniqueness: rac Demethyl Citalopram-d3 is unique due to the incorporation of deuterium atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Citalopram. The deuterium labeling allows for more precise tracking and analysis in research studies .

Properties

CAS No.

1189490-71-8

Molecular Formula

C19H19FN2O

Molecular Weight

313.4 g/mol

IUPAC Name

1-(4-fluorophenyl)-1-[3-(trideuteriomethylamino)propyl]-3H-2-benzofuran-5-carbonitrile

InChI

InChI=1S/C19H19FN2O/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19/h3-8,11,22H,2,9-10,13H2,1H3/i1D3

InChI Key

PTJADDMMFYXMMG-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])NCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F

Origin of Product

United States

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